molecular formula C8H6BrFN2 B15251039 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile

3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile

Cat. No.: B15251039
M. Wt: 229.05 g/mol
InChI Key: PUDDEVYDBWXFMP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a bromine atom, a fluorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzonitrile to introduce the bromine atom at the 4-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position. The formyl group is then converted to an aminomethyl group through reductive amination using reagents such as sodium borohydride and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aminomethyl and nitrile groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-hydroxybenzonitrile
  • 3-(Aminomethyl)-4-chlorobenzonitrile
  • 3-(Aminomethyl)-4-methylbenzonitrile

Uniqueness

3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

3-(aminomethyl)-4-bromo-2-fluorobenzonitrile

InChI

InChI=1S/C8H6BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H,4,12H2

InChI Key

PUDDEVYDBWXFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)CN)Br

Origin of Product

United States

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